molecular formula C25H17ClN4O4 B11199647 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11199647
M. Wt: 472.9 g/mol
InChI Key: XVCJIURHMMYQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a sophisticated synthetic compound designed for advanced pharmaceutical and biological research. This molecule features a complex multi-cyclic structure that incorporates a pyrazoloquinoline core, a 4-chlorophenyl group, and a benzodioxole methylamine side chain. The integration of these pharmacophores suggests significant potential for interaction with various biological targets. The benzodioxole group is a common motif in bioactive compounds and is known to influence pharmacokinetic properties . The specific orientation of these groups makes this chemical a valuable candidate for screening as a kinase inhibitor or a modulator of various enzymatic pathways. Researchers can utilize this compound in lead optimization studies, structure-activity relationship (SAR) investigations, and as a key intermediate in the synthesis of more complex molecular entities. It is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C25H17ClN4O4

Molecular Weight

472.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C25H17ClN4O4/c26-16-3-5-17(6-4-16)30-25(32)19-12-27-20-7-2-15(10-18(20)23(19)29-30)24(31)28-11-14-1-8-21-22(9-14)34-13-33-21/h1-10,12,29H,11,13H2,(H,28,31)

InChI Key

XVCJIURHMMYQQM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C5C(=CN=C4C=C3)C(=O)N(N5)C6=CC=C(C=C6)Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

The Friedländer condensation is a cornerstone for constructing the quinoline backbone. For pyrazolo[4,3-c]quinolines, this method involves cyclizing 5-aminopyrazole derivatives with o-aminoaryl ketones or aldehydes. Source highlights this approach for generating pyrazoloquinoline isomers, with regioselectivity controlled by substituent positioning.

Procedure and Optimization

  • Starting Materials : 5-Amino-1-(4-chlorophenyl)-1H-pyrazole and o-nitrobenzaldehyde.

  • Cyclization : Catalyzed by polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline.

  • Yield : 68–72% after recrystallization from ethanol.

Table 1: Friedlälder Condensation Parameters

ParameterValue
CatalystPolyphosphoric acid (PPA)
Temperature120°C
Time6 hours
SolventSolvent-free
Yield68–72%
ParameterValue
Acylating AgentThionyl chloride
BaseTriethylamine
SolventDichloromethane
Temperature0°C → RT
Yield85–90%

Alternative Route: One-Pot Multicomponent Assembly

Microwave-Assisted Synthesis

Source and report a one-pot method combining arylglyoxals, pyrazolamines, and cyclic diketones. For the target compound:

  • Reactants : 4-Chlorophenylglyoxal, 3-methyl-1H-pyrazol-5-amine, and dimedone.

  • Catalyst : Tetrapropylammonium bromide (TPAB, 20 mol%) in water/acetone (1:2).

  • Conditions : Microwave irradiation at 80°C for 1 hour.

  • Yield : 78% with 95% purity (HPLC).

Advantages and Limitations

  • Advantages : Reduced reaction time, no intermediate isolation.

  • Limitations : Requires precise stoichiometry to avoid byproducts like dearoylated derivatives.

Functional Group Interconversion and Final Modifications

4-Chlorophenyl Incorporation

Suzuki-Miyaura coupling introduces the 4-chlorophenyl group post-cyclization:

  • Reagents : 8-Bromo-pyrazoloquinoline, 4-chlorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃.

  • Conditions : Ethanol/H₂O (3:1), 80°C, 8 hours.

  • Yield : 82% after purification.

Oxidation and Cyclization

Key step for the 3-oxo group:

  • Reagent : KMnO₄ in acidic medium (H₂SO₄).

  • Temperature : 60°C, 3 hours.

  • Yield : 89%.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodYieldTimeComplexity
Friedländer Condensation72%6 hoursModerate
Multicomponent One-Pot78%1 hourLow
Suzuki Coupling82%8 hoursHigh

Challenges and Mitigation Strategies

  • Regioselectivity : Use of electron-withdrawing groups (e.g., nitro) directs cyclization to the [4,3-c] isomer.

  • Amide Hydrolysis : Avoid aqueous workup post-amidation; use anhydrous conditions.

  • Byproduct Formation : Column chromatography (SiO₂, gradient elution) effectively separates dearoylated byproducts .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoloquinoline Derivatives
Compound Name Core Structure Key Substituents Notable Properties/Applications Reference
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-(pentyloxy)-1,2-dihydroquinoline-3-carboxamide Pyrazoloquinoline 7-methoxy, 8-pentyloxy, benzo[1,3]dioxole-methyl Structural analog; potential bioactivity
1-(4-Chlorobenzyl)-3-nitro-N′-[(Z)-8-quinolinylmethylene]pyrazole-5-carbohydrazide Pyrazole-quinoline hybrid 4-chlorobenzyl, nitro, quinoline-methylidene Anticancer candidate (inferred)

Key Differences :

  • The target compound lacks the nitro group and quinoline-methylidene seen in , which may reduce electrophilicity and alter binding affinity.
Benzo[1,3]dioxole-Containing Compounds
Compound Name Core Structure Key Substituents Notable Properties/Applications Reference
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide Thiazole-cyclopropane Benzo[1,3]dioxol-5-yl, 4-methylbenzoyl Synthetic intermediate; uncharacterized
N-(2,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-triazolo[1,5-a]quinazoline-8-carboxamide Triazoloquinazoline 2,4-dimethoxybenzyl, 4-methoxyphenyl Unreported bioactivity

Key Differences :

  • The target compound’s pyrazoloquinoline core distinguishes it from the thiazole-cyclopropane () and triazoloquinazoline () systems, which may confer distinct electronic properties and metabolic stability.
Chlorophenyl-Substituted Heterocycles
Compound Name Core Structure Key Substituents Notable Properties/Applications Reference
N′-(4-chlorobenzylidene)-5-oxo-pyrrolidine-3-carbohydrazide Pyrrolidine-carbohydrazide 4-chlorobenzylidene, pyrrolidine Antioxidant/anticancer activity (in vitro)
1-N-phenyl-3-(3,4-dichlorophenyl)-5-phenyl-2-pyrazoline Pyrazoline 3,4-dichlorophenyl, phenyl Nonlinear optical (NLO) properties

Key Differences :

  • The single 4-chlorophenyl group in the target compound may offer balanced lipophilicity compared to 3,4-dichlorophenyl substituents in , which could improve membrane permeability.

Theoretical and Experimental Insights

  • DFT Studies : Pyrazole derivatives with chlorophenyl groups (e.g., ) exhibit enhanced NLO properties due to electron-withdrawing effects, suggesting the target compound may share similar electronic profiles.

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its antiproliferative, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C21H21ClN4O3
  • Molecular Weight : 412.9 g/mol
  • CAS Number : 1286709-37-2

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Anticancer Activity
    • Research indicates that derivatives of the pyrazoloquinoline structure exhibit significant cytotoxic effects against several cancer cell lines. For instance, studies have shown that certain compounds within this class can inhibit cell proliferation and induce apoptosis in solid tumor cell lines, with varying efficacy depending on the specific cancer type tested .
  • Anti-inflammatory Effects
    • The compound has been evaluated for its ability to modulate inflammatory responses. In vitro studies demonstrated that it can influence the release of pro-inflammatory cytokines such as IL-6 and TNF-α in response to inflammatory stimuli .
  • Antimicrobial Activity
    • Limited antimicrobial activity has been observed against certain bacterial strains. The compound's structure may contribute to its interaction with microbial targets, although the effectiveness varies significantly across different pathogens .

Anticancer Studies

A comprehensive study involving various pyrazoloquinoline derivatives highlighted their potential as anticancer agents. The following table summarizes the cytotoxicity results against selected cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)12.5Induction of apoptosis
Compound BA549 (Lung)15.0Cell cycle arrest
Compound CHeLa (Cervical)10.0Inhibition of proliferation

These results indicate that the compound's structural features are crucial for its biological activity, particularly in targeting cancer cells.

Anti-inflammatory Mechanisms

In a study assessing the anti-inflammatory properties of related compounds, it was found that treatment with the pyrazoloquinoline derivative resulted in significant reductions in inflammatory markers in vitro:

  • IL-6 : Reduced by 40%
  • TNF-α : Reduced by 35%

These findings suggest a potential therapeutic role for this compound in managing inflammatory diseases.

Antimicrobial Efficacy

The antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria. The results are summarized below:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa100 µg/mL

While the compound exhibited some degree of antimicrobial activity, further optimization may be necessary to enhance its efficacy against a broader range of pathogens.

Q & A

Q. Table 1: Representative Reaction Yields for Analogous Compounds

IntermediateSolventCatalystYield (%)Purity (HPLC)Source
Pyrazoloquinoline coreEthanolNone65>90%
Benzo[d][1,3]dioxole couplingDMFTriethylamine71>95%

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question
Characterization requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methylene groups in benzo[d][1,3]dioxole at δ 5.9–6.1 ppm) .
    • ¹³C NMR : Confirms carbonyl (δ 165–175 ppm) and quaternary carbons in the pyrazoloquinoline scaffold .
  • Infrared Spectroscopy (IR) : Detects key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-N stretch at ~1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₈H₂₁ClN₄O₄: 525.1294) .
  • HPLC : Ensures purity (>95%) using C18 columns with acetonitrile/water gradients .

How can researchers design experiments to assess the compound's biological activity against specific molecular targets?

Advanced Research Question

  • Target selection : Prioritize kinases or enzymes (e.g., tyrosine kinases, COX-2) based on structural analogs showing anticancer or anti-inflammatory activity .
  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., ATPase activity for kinases) .
    • Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-treated samples .

What strategies can resolve contradictions in biological activity data across different studies?

Advanced Research Question
Contradictions may arise from structural modifications or assay conditions. Mitigation strategies include:

  • Structural benchmarking : Compare activity of the target compound with analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl substituents) to identify critical pharmacophores .
  • Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell passage number) .
  • Meta-analysis : Statistically evaluate data from multiple studies to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .

Q. Table 2: Comparative Bioactivity of Structural Analogs

CompoundTargetIC₅₀ (µM)Cell LineSource
Quinazoline-triazole hybridTyrosine kinase0.45MCF-7
Pyrazoloquinoline-carboxamideCOX-21.2RAW 264.7

How can structure-activity relationships (SAR) be established to optimize the compound's efficacy?

Advanced Research Question

  • Substituent variation : Synthesize derivatives with modified groups (e.g., replacing 4-chlorophenyl with 4-methylphenyl) and compare bioactivity .
  • Computational modeling : Perform molecular docking to predict binding affinities for targets like EGFR or COX-2 .
  • Pharmacokinetic profiling : Assess solubility, metabolic stability, and membrane permeability using Caco-2 cell models .

What are the critical considerations for scaling up synthesis without compromising purity?

Advanced Research Question

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .
  • Process control : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progression .
  • Yield optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 6 hours for cyclization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.